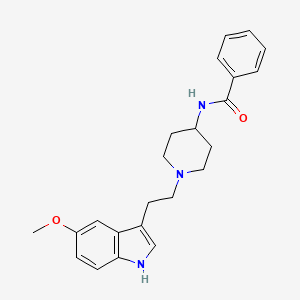
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a piperidine ring, which is further connected to an indole moiety with a methoxy substitution. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 5-methoxyindole-2-carboxylic acid, which is then converted to 5-methoxyindoline through a series of reactions involving reduction and cyclization . The next step involves the formation of the piperidine ring, which is achieved by reacting the intermediate with appropriate reagents under controlled conditions . Finally, the benzamide group is introduced through an acylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the methoxy group, indole ring, and piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the indole or piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the benzamide group may produce an amine derivative.
Scientific Research Applications
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar due to the presence of an indole moiety with a methoxy substitution.
5-Methoxy-N,N-dimethyltryptamine: Shares the indole structure with a methoxy group but differs in the side chain and functional groups.
N-Acetyl-5-methoxytryptamine: Another compound with a similar indole core and methoxy substitution.
Uniqueness
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of the piperidine ring and benzamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
35631-12-0 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-7-8-22-21(15-20)18(16-24-22)9-12-26-13-10-19(11-14-26)25-23(27)17-5-3-2-4-6-17/h2-8,15-16,19,24H,9-14H2,1H3,(H,25,27) |
InChI Key |
RJCNBUQKBYZALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















